Trimethylsilyldiazomethane

Beschreibung

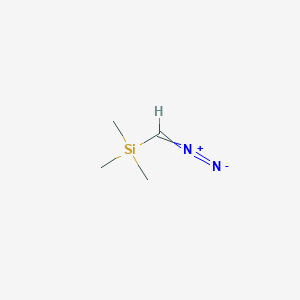

Trimethylsilyldiazomethane (TMS-DM) is a silicon-substituted diazo compound (chemical formula: $ \text{(CH}3\text{)}3\text{SiCHN}2 $) widely employed as a safer alternative to diazomethane ($ \text{CH}2\text{N}_2 $) in organic synthesis. Its non-explosive nature, reduced toxicity, and cost-effectiveness make it a preferred reagent for methylation, cycloadditions, and homologation reactions . Key applications include:

- Methylation: Efficient derivatization of phenols, carboxylic acids, and enols for gas chromatography (GC) analysis .

- Cycloadditions: Participation in [3+2] cycloadditions to synthesize pyrazolines and heterocycles .

- Homologation: Expansion of ketones via addition reactions .

TMS-DM is synthesized from chloromethyltrimethylsilane, avoiding the hazards associated with diazomethane production . Despite its advantages, it retains diazomethane-like toxicity, necessitating careful handling .

Eigenschaften

IUPAC Name |

diazomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2Si/c1-7(2,3)4-6-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDSBJMLAHVLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074653 | |

| Record name | Silane, (diazomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow liquid; [HSDB] | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

96 °C at 775 mm Hg | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Insoluble in water | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Greenish-yellow liquid | |

CAS No. |

18107-18-1 | |

| Record name | Trimethylsilyldiazomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18107-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyldiazomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018107181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (diazomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLSILYLDIAZOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI98HQO8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Seyferth’s seminal method involves treating ethyl N-nitroso-N-(trimethylsilylmethyl)urethane or urea derivatives with potassium hydroxide (KOH). The urea precursor, N-nitroso-N-(trimethylsilylmethyl)urea, proved superior, yielding TMSCHN₂ (61%) alongside hexamethyldisiloxane (17%) as a by-product. The reaction proceeds via base-induced elimination, releasing nitrogen gas and forming the diazo compound:

Reactions were conducted at room temperature or below in solvents like benzene, decalin, or carbon tetrachloride, though solvent-free (neat) conditions also proved viable.

Practical Considerations

Despite its historical importance, this method faces limitations:

-

By-product formation : Hexamethyldisiloxane necessitates purification via distillation or chromatography.

-

Precursor availability : Synthesizing nitroso-urea intermediates adds steps, complicating scalability.

Aoyama and Shiori (1981) Chloromethyltrimethylsilane-Based Synthesis

Two-Step Process

Aoyama and Shiori streamlined TMSCHN₂ production using chloromethyltrimethylsilane as the starting material:

-

Urea formation : Reaction with potassium cyanate (KNCO) and ammonia yields N-(trimethylsilylmethyl)urea.

-

Diazo generation : Treatment with KOH liberates TMSCHN₂, mirroring Seyferth’s mechanism.

This approach bypasses hazardous nitroso intermediates, enhancing safety. However, yields remain comparable to Seyferth’s method (~60%), with hexamethyldisiloxane still a major by-product.

Solvent and Temperature Optimization

Experiments revealed that polar aprotic solvents (e.g., THF) improved reaction homogeneity, while temperatures below 0°C minimized side reactions. Despite these adjustments, industrial adoption lagged due to persistent purification challenges.

Shiori et al. (1990, 1993) Grignard Reagent-Mediated Synthesis

Magnesium-Induced Pathway

Shiori’s innovative method employs chloromethyltrimethylsilane reacted with magnesium to form trimethylsilylmethylmagnesium chloride:

This Grignard intermediate reacts with diphenyl phosphorazidate (DPPA) and cold water to yield TMSCHN₂. The mechanism involves azide transfer followed by diazo formation under mild conditions.

Advantages Over Earlier Methods

-

Higher purity : Reduced hexamethyldisiloxane formation (<5%).

-

Scalability : Grignard reagents are industrially accessible, facilitating large-scale production.

-

Safety : Avoids explosive intermediates, aligning with modern safety standards.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for each method:

| Method | Starting Material | Reagents | Conditions | Yield | By-Products |

|---|---|---|---|---|---|

| Seyferth et al. (1972) | Nitroso-urea/urethane | KOH | RT or below, solvent | 61% | Hexamethyldisiloxane (17%) |

| Aoyama/Shiori (1981) | Chloromethyltrimethylsilane | KNCO, NH₃, KOH | <0°C, THF | ~60% | Hexamethyldisiloxane |

| Shiori et al. (1990/1993) | Chloromethyltrimethylsilane | Mg, DPPA, H₂O | Cold aqueous | >70% | Minimal siloxanes |

Analyse Chemischer Reaktionen

Types of Reactions: Trimethylsilyldiazomethane undergoes various chemical reactions, including:

Methylation: It converts carboxylic acids to their methyl esters.

Reaction with Alcohols: It reacts with alcohols to form methyl ethers.

Doyle–Kirmse Reaction: It participates in the Doyle–Kirmse reaction with allyl sulfides and allyl amines.

Deprotonation: It can be deprotonated by butyllithium to form lithio this compound, which is versatile in further reactions.

Common Reagents and Conditions:

Reagents: Butyllithium, allyl sulfides, allyl amines, carboxylic acids, alcohols.

Conditions: Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent moisture and oxygen from interfering with the reactions.

Major Products:

Methyl Esters: From the reaction with carboxylic acids.

Methyl Ethers: From the reaction with alcohols.

Alkynes and Enamines: From reactions involving lithio this compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

TMSD has emerged as a valuable reagent in the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs). A notable study demonstrated its effectiveness in derivatizing ibuprofen, ketoprofen, and naproxen. The results indicated that TMSD provides a simple, fast, and efficient method for trace analysis of these compounds in environmental matrices. Specifically, the detection limits were found to be as low as 2 ng for ibuprofen, showcasing TMSD's potential for sensitive analytical applications .

Case Study: Derivatization of NSAIDs

| Drug | Detection Limit (ng) | Derivatization Method |

|---|---|---|

| Ibuprofen | 2 | TMSD |

| Ketoprofen | 4 | TMSD |

| Naproxen | 4 | TMSD |

Synthetic Organic Chemistry

TMSD is particularly noted for its role in the Arndt-Eistert synthesis, where it reacts with mixed anhydrides to yield diazoketones. This reaction is crucial for synthesizing homologated esters through subsequent Wolff rearrangement. The efficiency of TMSD in this context allows for high yields and simplifies synthetic pathways .

Table: Arndt-Eistert Synthesis Using TMSD

| Reactant Type | Product Type | Yield (%) |

|---|---|---|

| Mixed Anhydride | Diazoketone | High |

| Diazoketone (after rearrangement) | Homologated Ester | High |

Environmental Analysis

In environmental science, TMSD has been employed for the quantitative analysis of phenolic compounds. A study highlighted its application in the derivatization of polychlorinated biphenyls (PCBs), demonstrating that TMSD offers a non-explosive and less toxic alternative to traditional methods using diazomethane. This method not only minimized risks associated with explosive reagents but also provided comparable or superior yields .

Table: Derivatization of PCBs with TMSD

| Analyte Type | Derivatization Yield (%) | Reaction Time (min) |

|---|---|---|

| Polychlorinated Biphenyls | Comparable to diazomethane | Up to 100 |

Toxicity and Safety Studies

Despite its advantages, there are concerns regarding the inhalation toxicity of TMSD. Studies conducted by the National Toxicology Program revealed that while TMSD is less reactive than diazomethane, it still poses health risks upon inhalation exposure . These findings emphasize the need for safety protocols when handling this compound.

Summary of Toxicity Findings

| Exposure Duration (days) | Concentration (ppm) | Observed Effects |

|---|---|---|

| 1 | 10 | Acute lung injury |

| 5 | ≥3 | Chronic-active inflammation |

Wirkmechanismus

Trimethylsilyldiazomethane acts as a methylating agent through the following mechanism:

Methylation of Carboxylic Acids: The compound reacts with carboxylic acids to form methyl esters.

Molecular Targets and Pathways: The primary molecular targets are carboxylic acids and alcohols, which are converted to their corresponding methyl esters and ethers, respectively.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- TMS-DM eliminates explosion risks associated with diazomethane but retains comparable toxicity .

- Imidazotetrazines (e.g., TMZ) offer superior safety as weighable solids but require hydrolysis to release methyl diazonium intermediates .

Reactivity and Selectivity

Methylation Efficiency

- Phenols/Carboxylic Acids: TMS-DM achieves >99% methylation in GC derivatization, though artifact formation (e.g., dimethylation) occurs in fatty acid analysis .

- Comparative Studies :

Cycloadditions

- Regiochemical Outcomes :

- TMS-DM’s trimethylsilyl group introduces steric and electronic effects, favoring endo selectivity in [3+2] cycloadditions with electron-deficient dipolarophiles .

- Derivatives like 1-phenyl-1-trimethylsilyldiazomethane (TSDP) show altered regiochemistry due to phenyl group stabilization of transition states .

| Substrate | Product | Selectivity | Reference |

|---|---|---|---|

| Methyl vinyl ketone | Pyrazoline derivatives | Endo preference | |

| Dicyanofumarate | Pyrazole rings | Aromatization-driven elimination |

Case Studies :

Biologische Aktivität

Trimethylsilyldiazomethane (TMSD) is an organosilicon compound with the formula (CH₃)₃SiCHN₂. It is primarily utilized as a methylating agent in organic chemistry, particularly for the conversion of carboxylic acids to their corresponding methyl esters. TMSD is recognized for being a safer alternative to diazomethane, a compound known for its explosive nature and severe toxicity. This article explores the biological activity of TMSD, including its toxicity, potential therapeutic effects, and applications in chemical synthesis.

TMSD can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate. It is commercially available in various solvents such as hexanes, dichloromethane (DCM), and ether . The compound is less reactive than diazomethane, which contributes to its lower explosive potential and makes it easier to handle in laboratory settings .

Toxicity

Despite being marketed as a safer alternative to diazomethane, TMSD has been associated with significant toxicity. Reports indicate that exposure can lead to severe respiratory distress and even death. Two notable cases involved chemists who suffered fatal outcomes due to acute lung injury after exposure to TMSD . The compound has been classified as a suspected reproductive toxicant, raising concerns about its safety in occupational settings .

Table 1: Toxicity Data of this compound

| Study Type | Findings |

|---|---|

| Dermal LD50 | >2000 mg/kg (rats), >1000 mg/kg (rabbits) |

| Inhalation Toxicity | Associated with pulmonary edema and death |

| Mutagenicity | Nonmutagenic in Salmonella TA100 |

| Reproductive Toxicity | Suspected human reproductive toxicant |

TMSD acts primarily as a methylating agent. It generates diazomethane in situ when reacted with alcohols, facilitating the formation of methyl esters from carboxylic acids. The reaction mechanism involves protonation of TMSD followed by nucleophilic attack by the alcohol . The potential for TMSD to degrade into diazomethane raises concerns regarding its inhalation toxicity, as diazomethane is known for its severe respiratory effects .

Case Studies

- Occupational Exposure : A case study documented the death of a chemist who developed progressive respiratory distress after spilling TMSD on himself. Despite using safety precautions such as gloves and goggles, he succumbed to complications approximately 15 hours post-exposure .

- Acute Inhalation Study : A study conducted by the National Toxicology Program aimed to evaluate the acute inhalation toxicity of TMSD. The findings highlighted that while TMSD is less reactive than diazomethane, the lack of comprehensive inhalation data poses risks for workers handling this compound .

Therapeutic Potential

While primarily used as a reagent in organic synthesis, some predictive models suggest potential therapeutic applications for TMSD, including anti-allergic effects. However, these predictions are based on low structural similarity to known therapeutic agents, indicating that further research is necessary to substantiate these claims .

Q & A

Q. What are the key safety considerations when handling TMSD, and how does it compare to diazomethane?

TMSD is a safer alternative to diazomethane due to its lower explosivity and reduced toxicity. Unlike diazomethane, which requires strict precautions (e.g., avoidance of sharp glassware, light, or heat), TMSD can be handled under standard inert-atmosphere conditions (N₂/Ar) with standard PPE. Its stability in ether solutions (e.g., 2 M in THF or diethyl ether) allows for safer storage and transport. However, residual acid impurities in reactions can trigger decomposition; thus, neutralization with mild bases (e.g., NEt₃) is recommended .

Q. How is TMSD utilized in derivatization for analytical chemistry?

TMSD is widely used to methylate carboxylic acids, phenols, and acidic herbicides for GC-MS or LC-MS analysis. For example:

- Carboxylic acids : React TMSD (1.5–2.0 eq) with the substrate in methanol/water (9:1 v/v) at 25°C for 30 minutes. This avoids the need for hazardous diazomethane .

- Fatty acids : Optimized conditions include 5% methanol (v/v), 60°C, and 20-minute reaction time, achieving >95% derivatization efficiency .

Validation studies confirm linearity over five orders of magnitude and LODs as low as 4.1 ng/mL .

Q. What role does TMSD play in the Arndt-Eistert homologation?

TMSD replaces diazomethane in the Wolff rearrangement of diazoketones, enabling safer one-carbon homologation of carboxylic acids. Key steps:

Convert the acid to its acid chloride (e.g., using SOCl₂).

React with TMSD (1.2 eq) in THF at 0°C to form the diazoketone.

Rearrange via photolysis or thermal activation to yield the homologated ester .

Advanced Research Questions

Q. How does TMSD exhibit unprecedented C-electrophilicity in reactions with organoaluminum reagents?

In reactions with dimethylalkynylaluminum reagents, TMSD acts as a C-electrophile rather than undergoing traditional [1,3]-dipolar cycloaddition. The proposed mechanism involves:

- Step 1 : Coordination of TMSD to Al, forming an N-ligated intermediate (species D).

- Step 2 : Nucleophilic attack by the alkynyl group, generating a silylated hydrazone (up to 92% yield).

Steric and electronic effects disfavor alternative pathways (e.g., carbene insertion), making this route unique for synthesizing α-silylated hydrazones .

Q. How can reaction conditions be optimized for TMSD-mediated synthesis of silylated hydrazones?

Critical parameters include:

- Solvent : THF or toluene (enhances Al coordination).

- Additives : Trimethylaluminum (AlMe₃, 1 eq) accelerates reaction rates by displacing coordinating ethers from Al centers.

- Temperature/Time : 60°C for 24 hours maximizes yields (e.g., 92% for alkyl-substituted substrates) .

Substituent tolerance spans heteroatoms (e.g., 2f–h), functionalized alkenes (2n), and alkynes (2p) .

Q. What contradictions exist in reported TMSD reaction mechanisms, and how are they resolved?

Initial studies suggested TMSD reacts via carbene transfer, but evidence now supports direct C-electrophilic pathways with organoaluminum reagents. For example:

Q. How are silylated hydrazones applied in synthesizing novel heterocycles?

Silylated hydrazones (e.g., compound 2a) serve as precursors for:

- Pyrroles : Acid-mediated cyclization (e.g., HCl in Et₂O) forms N-H-pyrroles (Scheme 4).

- Diazepines : Oxidation with MnO₂ yields diazepine intermediates, which react in situ with benzoic acid to form α-benzoyl acrylates (78% yield) .

These pathways enable access to previously unreported nitrogen heterocycles.

Q. How does TMSD enhance stereoselectivity in ring-opening metathesis polymerization (ROMP)?

TMSD initiates ROMP of norbornene derivatives via Ru-carbene intermediates. For example:

Q. What analytical challenges arise in characterizing TMSD-derived products, and how are they addressed?

- Instability : Silylated hydrazones decompose upon silica gel chromatography. Use neutral Al₂O₃ for purification .

- NMR Ambiguity : ¹³C NMR (CDCl₃) of methyl esters shows distinct δ 52–53 ppm for COOCH₃; hydrazones exhibit δ 155–160 ppm for C=N .

- MS Detection : Methylation improves ionization efficiency for FFAs in LC-ESI-MS, achieving LODs of 0.1–1.0 ng/mL .

Q. How does TMSD enable synthesis of 1,3-diphosphacyclobutenes?

Reaction with gallaphosphenes forms (LGa)₂O(P₂C₂H)SiMe₃ via [2+2] cycloaddition. Key steps:

Equimolar TMSD reacts with Ga-P bonds at 25°C.

X-ray crystallography confirms the 1,3-diphosphacyclobutene core (bond angles: 88–92°).

This showcases TMSD’s versatility in forming strained heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.